3-(3-Amino-1h-pyrazol-1-yl)-N-isopropylpropanamide
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Overview
Description
3-(3-Amino-1H-pyrazol-1-yl)-N-isopropylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1H-pyrazol-1-yl)-N-isopropylpropanamide typically involves the reaction of 3-amino-1H-pyrazole with isopropylamine and a suitable acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-1H-pyrazol-1-yl)-N-isopropylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the pyrazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
3-(3-Amino-1H-pyrazol-1-yl)-N-isopropylpropanamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-(3-Amino-1H-pyrazol-1-yl)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Amino-1H-pyrazol-1-yl)propan-1-ol
- 3-((3-Amino-1H-pyrazol-1-yl)methyl)benzoic acid
- 2-(3-Amino-1H-pyrazol-1-yl)acetic acid
Uniqueness
3-(3-Amino-1H-pyrazol-1-yl)-N-isopropylpropanamide is unique due to its specific structure, which includes an isopropyl group attached to the amide nitrogen. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-(3-aminopyrazol-1-yl)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C9H16N4O/c1-7(2)11-9(14)4-6-13-5-3-8(10)12-13/h3,5,7H,4,6H2,1-2H3,(H2,10,12)(H,11,14) |
InChI Key |
DBENIRDOHXQMJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCN1C=CC(=N1)N |
Origin of Product |
United States |
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